Cas no 345991-04-0 (4-(2,6-Dimethylpiperidin-1-yl)sulfonylaniline)

4-(2,6-Dimethylpiperidin-1-yl)sulfonylaniline Chemical and Physical Properties
Names and Identifiers
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- 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline
- MFCD02018979
- 345991-04-0
- CS-0307888
- G22521
- LS-01153
- AKOS016345334
- EN300-09819
- SR-01000247240
- Cambridge id 6951737
- 4-(2,6-dimethylpiperidin-1-yl)sulfonylaniline
- Oprea1_489877
- ALBB-002087
- CHEMBL4589853
- STK414886
- AKOS000200215
- 4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)aniline
- 4-[(2,6-Dimethyl-1-piperidinyl)sulfonyl]benzenamine
- DTXSID601225031
- SR-01000247240-1
- Z56989559
- 4-(2,6-dimethylpiperidin-1-ylsulfonyl)aniline
- 4-(2,6-Dimethylpiperidin-1-yl)sulfonylaniline
-
- MDL: MFCD02018979
- Inchi: InChI=1S/C13H20N2O2S/c1-10-4-3-5-11(2)15(10)18(16,17)13-8-6-12(14)7-9-13/h6-11H,3-5,14H2,1-2H3
- InChI Key: LOGKPRHLSMFTHZ-UHFFFAOYSA-N
- SMILES: CC1CCCC(C)N1S(=O)(=O)C2=CC=C(C=C2)N
Computed Properties
- Exact Mass: 268.12454906g/mol
- Monoisotopic Mass: 268.12454906g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 359
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 71.8Ų
4-(2,6-Dimethylpiperidin-1-yl)sulfonylaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-09819-0.05g |
4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]aniline |
345991-04-0 | 95.0% | 0.05g |
$59.0 | 2025-02-21 | |
abcr | AB317100-1 g |
4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline; 95% |
345991-04-0 | 1g |
€322.50 | 2023-04-26 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1378558-50mg |
4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]aniline |
345991-04-0 | 97% | 50mg |
¥1269.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1378558-1g |
4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]aniline |
345991-04-0 | 97% | 1g |
¥5868.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1378558-2.5g |
4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]aniline |
345991-04-0 | 97% | 2.5g |
¥10875.00 | 2024-05-17 | |
Chemenu | CM113883-5g |
4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]aniline |
345991-04-0 | 95% | 5g |
$600 | 2021-08-06 | |
Chemenu | CM113883-1g |
4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]aniline |
345991-04-0 | 95% | 1g |
$149 | 2023-02-18 | |
abcr | AB317100-500 mg |
4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline; 95% |
345991-04-0 | 500MG |
€254.60 | 2023-02-21 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1378558-5g |
4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]aniline |
345991-04-0 | 97% | 5g |
¥20664.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1378558-100mg |
4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]aniline |
345991-04-0 | 97% | 100mg |
¥2030.00 | 2024-05-17 |
4-(2,6-Dimethylpiperidin-1-yl)sulfonylaniline Related Literature
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
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Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
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3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
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Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
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Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
Additional information on 4-(2,6-Dimethylpiperidin-1-yl)sulfonylaniline
Comprehensive Overview of 4-(2,6-Dimethylpiperidin-1-yl)sulfonylaniline (CAS No. 345991-04-0): Properties, Applications, and Industry Insights
4-(2,6-Dimethylpiperidin-1-yl)sulfonylaniline (CAS No. 345991-04-0) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This sulfonylaniline derivative incorporates a 2,6-dimethylpiperidine moiety, which enhances its potential as a building block for bioactive molecules. The compound's molecular formula, C13H20N2O2S, reflects its balanced hydrophobicity and polarity, making it valuable for drug discovery programs targeting enzyme inhibition and receptor modulation.
Recent studies highlight the growing demand for piperidine-based compounds in medicinal chemistry, with 345991-04-0 being investigated for its role in developing selective kinase inhibitors. Researchers are particularly interested in its sulfonamide linkage, known to improve metabolic stability in drug candidates. The compound's dimethyl substitution on the piperidine ring contributes to steric hindrance, a property increasingly sought after in the design of allosteric modulators for neurological targets.
From a synthetic chemistry perspective, 4-(2,6-Dimethylpiperidin-1-yl)sulfonylaniline serves as a versatile intermediate. Its aniline group allows for diverse functionalization, while the sulfonyl bridge provides structural rigidity – characteristics that align with current trends in fragment-based drug design. Analytical data shows the compound exhibits favorable solubility profiles in common organic solvents (DMSO, ethanol), with purity typically exceeding 98% in commercial samples, as verified by HPLC analysis and mass spectrometry.
The compound's thermal stability (decomposition point >200°C) makes it suitable for high-temperature reactions, addressing a key challenge in heterocyclic compound synthesis. Industry reports indicate growing applications in crop protection chemicals, where its structural motifs show promise for developing novel fungicidal agents. Environmental fate studies suggest moderate biodegradability, positioning it favorably compared to persistent aromatic sulfonamides in regulatory assessments.
Quality control protocols for CAS 345991-04-0 emphasize rigorous testing for residual solvents and heavy metal content, meeting ICH guidelines for pharmaceutical intermediates. Storage recommendations typically specify protection from light at 2-8°C under inert atmosphere, with shelf life extending beyond 24 months when properly handled. These specifications make it compatible with GMP manufacturing requirements for active pharmaceutical ingredients (APIs).
Emerging research explores the compound's potential in material science applications, particularly as a monomer for functional polymers with tunable electronic properties. Its electron-withdrawing sulfonyl group combined with the electron-donating amine creates interesting charge-transfer characteristics relevant to organic semiconductors. Patent analysis reveals increasing intellectual property activity around structurally related compounds, suggesting expanding commercial interest.
From a safety perspective, standard handling procedures for 4-(2,6-Dimethylpiperidin-1-yl)sulfonylaniline recommend standard laboratory precautions including PPE equipment and local exhaust ventilation. The compound's LD50 values (oral, rat) place it in Category 4 for acute toxicity, comparable to many pharmaceutical intermediates. Proper waste disposal methods should follow regional regulations for nitrogen-containing compounds.
The global market for specialty chemical intermediates like 345991-04-0 is projected to grow at 6.2% CAGR through 2028, driven by demand from contract research organizations and generic drug manufacturers. Supply chain analysts note increasing preference for custom synthesis of such compounds to ensure consistent quality and regulatory compliance across different jurisdictions.
Analytical characterization techniques for this compound typically include 1H/13C NMR, FT-IR spectroscopy, and elemental analysis, with spectral data showing characteristic peaks at 7.8 ppm (aromatic protons) and 1150 cm-1 (S=O stretch). These analytical fingerprints facilitate quality verification and support its use in preclinical research programs requiring stringent compound identification.
Future research directions may explore the compound's utility in bioconjugation chemistry or as a scaffold for PROTAC degraders, capitalizing on its balanced lipophilicity (calculated logP ~2.1) and hydrogen bonding capacity. Such applications would align with current drug discovery paradigms emphasizing targeted protein degradation and precision medicine approaches.
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